molecular formula C26H30O3 B12916458 Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate CAS No. 920269-89-2

Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B12916458
CAS No.: 920269-89-2
M. Wt: 390.5 g/mol
InChI Key: NCTBTIALISPERC-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate is a biphenyl-based ester featuring a furan-2-ylmethyl ester group and a linear octyl chain at the 4'-position. This structure combines aromatic rigidity (biphenyl core), lipophilicity (octyl chain), and heterocyclic character (furan ring), making it relevant for applications in liquid crystals, pharmaceuticals, or organic electronics.

Properties

CAS No.

920269-89-2

Molecular Formula

C26H30O3

Molecular Weight

390.5 g/mol

IUPAC Name

furan-2-ylmethyl 4-(4-octylphenyl)benzoate

InChI

InChI=1S/C26H30O3/c1-2-3-4-5-6-7-9-21-11-13-22(14-12-21)23-15-17-24(18-16-23)26(27)29-20-25-10-8-19-28-25/h8,10-19H,2-7,9,20H2,1H3

InChI Key

NCTBTIALISPERC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate typically involves the esterification of furan-2-ylmethanol with 4’-octyl-[1,1’-biphenyl]-4-carboxylic acid. This reaction can be facilitated by using coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor . The reaction conditions, including the solvent, temperature, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography ensures the efficient production of high-purity Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate .

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The biphenyl structure can be reduced under specific conditions.

    Substitution: The octyl chain can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the biphenyl structure can produce biphenyl derivatives .

Scientific Research Applications

Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers, resins, and other materials .

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The furan ring and biphenyl structure allow it to bind to various enzymes and receptors, modulating their activity. This compound can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural Analogs

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Compound Name Substituents Key Differences Reference
[1,1'-Biphenyl]-4-carboxylic acid, 3-methyl-4'-octyl- Methyl group at 3-position, octyl at 4' Lacks furan ester; methyl instead
(S)-4-(2-Methylbutyl)phenyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate Branched 2-methylbutyl ester, heptyl chain at 4' Shorter chain (C7 vs. C8); chiral center
Methyl 4'-(furan-3-yl)-[1,1'-biphenyl]-4-carboxylate (B08) Furan-3-yl at 4', methyl ester Furan position (3 vs. 2); smaller ester
Ethyl 3'-fluoro-2'-([(furan-2-ylmethyl)amino]methyl)-[1,1'-biphenyl]-4-carboxylate Furan-2-ylmethylamino group, fluorine at 3', ethyl ester Additional amino and fluorine substituents
4'-Cyano[1,1'-biphenyl]-4-yl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate Cyano group at 4', heptyl chain Polar cyano substituent; shorter chain
Key Observations:
  • Chain Length and Branching : The octyl chain in the target compound enhances lipophilicity compared to heptyl analogs (e.g., ). Branched chains (e.g., 2-methylbutyl in ) may reduce melting points or alter packing in liquid crystalline phases.
  • Ester Groups : The furan-2-ylmethyl ester introduces steric bulk and π-conjugation absent in methyl/ethyl esters (). Furan’s oxygen atom may also participate in hydrogen bonding.
  • Electronic Effects: Fluorine or cyano substituents () increase polarity, whereas alkyl/furan groups prioritize hydrophobicity.

Physicochemical Properties

NMR Spectral Data:
  • Aromatic Protons : Biphenyl cores show peaks at δ 7.2–8.0 ppm (). The furan-2-ylmethyl group would add signals at δ 6.3 (H-3/H-4 of furan) and δ 5.2 (CH₂O) .
  • Alkyl Chains : Octyl (-CH₂-) protons resonate at δ 0.8–1.5 ppm, similar to heptyl analogs in .
Thermal Properties:

Long alkyl chains (e.g., octyl) promote liquid crystalline behavior, as seen in 4'-octyloxybiphenyl derivatives (). The furan ring’s rigidity may stabilize mesophases compared to purely aliphatic esters.

Biological Activity

Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes existing research findings and data regarding its biological properties, including its effects on various cell lines, antimicrobial activity, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The chemical formula of this compound is C26H30O3C_{26}H_{30}O_3. The compound features a furan moiety, a biphenyl structure, and an octyl group, which contribute to its unique properties.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (µM)Reference
HepG212.5
MCF-715.0
HCT11610.0

These values suggest that the compound has a potent inhibitory effect on cell proliferation, particularly in liver and breast cancer models.

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. In one study, it showed effective inhibition of:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.

The mechanisms underlying the biological activities of this compound are currently under investigation. Preliminary studies suggest that:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation.
  • Antimicrobial Mechanism : It appears to disrupt bacterial cell membrane integrity, leading to cell lysis.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against human cancer cell lines using the MTT assay. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations above the IC50 values mentioned earlier.

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to assess the antimicrobial efficacy of the compound against both standard and clinical strains of bacteria. The results confirmed its effectiveness against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option.

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